Barium(2+);chloride;dihydrate

Description

Historical Context of Barium(2+);chloride;dihydrate Investigations

The history of barium chloride is intrinsically linked to the discovery of its constituent elements. The element barium was first identified in 1772 by Swedish chemist Carl Wilhelm Scheele, who recognized it as a new element within the mineral barite. justdial.comamericanelements.comrsc.org However, Scheele did not isolate the element in its pure form. justdial.com That achievement was accomplished in 1808 by Sir Humphry Davy, who isolated elemental barium through the electrolysis of molten baryta (barium oxide). americanelements.comrsc.orgjlab.org Chlorine was also discovered by Scheele in 1774 and was later confirmed as an element and named by Davy in 1810. americanelements.comamericanelements.comenvironics.fiwikipedia.org

The synthesis of barium chloride followed the isolation and characterization of these elements. justdial.com An early and significant application of the compound was in the preparation of barium sulfate (B86663), which became more widespread by 1882. justdial.com The compound also played a role in the history of nuclear science; in 1898, Marie Curie obtained barium chloride as a by-product during the discovery and refining of radium, as the final separation process yielded a mixture of barium and radium chlorides. allen.intestbook.com In the early 20th century, it was briefly used in medical imaging as a contrast agent for X-rays. justdial.comtoptionchem.com

Contemporary Significance and Research Trajectories of this compound

Barium chloride dihydrate remains a versatile and inexpensive chemical with numerous applications in modern research and industry. chemicalbook.comunacademy.com Its primary laboratory use is as a definitive test for the sulfate ion (SO₄²⁻) in qualitative analysis. chemicalbook.comvedantu.com When an aqueous solution of barium chloride is added to a solution containing sulfate ions, a dense, white precipitate of barium sulfate forms, confirming the presence of the ion. wikipedia.orgvedantu.comsciencemadness.org This reaction is also fundamental to gravimetric analysis for the quantitative determination of sulfate concentrations. chemicalworlds.comwikipedia.orgchemimpex.com

In industrial contexts, its applications are diverse. It is used extensively in the purification of brine solutions in caustic chlorine plants by precipitating sulfate impurities. wikipedia.orgtestbook.comvedantu.comnih.gov Other major uses include:

Manufacturing: It serves as a raw material for producing other barium compounds, such as barium chromate (B82759) and barium fluoride, as well as pigments like lithol red. chemicalbook.comwikipedia.orgunacademy.comvedantu.comchemicalbook.com

Wastewater Treatment: It is employed to remove sulfate contaminants and other impurities from industrial wastewater. chemicalbook.comunacademy.comvedantu.comchemimpex.combarysun.com

Metallurgy: The compound is used in the manufacture of heat treatment salts and for the case hardening of steel. wikipedia.orgtestbook.comnih.govchemicalbook.com

Textiles: It acts as a mordant in dyeing and printing to fix dyes to fabrics. testbook.comtoptionchem.comjinnuo-chem.com

Current research continues to explore new applications. barysun.com Trajectories include its use in the synthesis of advanced materials, such as doped barium zirconate and novel ammonia (B1221849) sorbents. chemicalbook.com In the field of electrophysiology, it is used as a potassium channel blocker to study the function of these channels in cellular processes. chemicalbook.comchemicalworlds.com Research has also investigated its role in creating new nano-sized barium coordination polymers that can act as catalysts. americanelements.com

Foundational Chemical Principles Governing this compound Reactivity in Academic Contexts

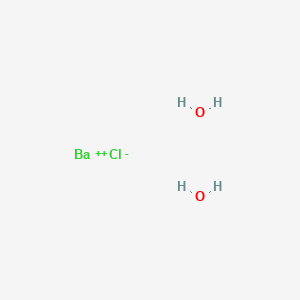

Barium chloride dihydrate is the hydrated form of an ionic salt composed of a barium cation (Ba²⁺) and two chloride anions (Cl⁻). testbook.combyjus.com The dihydrate form, which contains two molecules of water of crystallization, is the common state that crystallizes from an aqueous solution and is stable in air at room temperature. wikipedia.orgvedantu.comsciencemadness.org The anhydrous form has an orthorhombic crystal structure, while the dihydrate form has a monoclinic crystal structure. unacademy.combyjus.com

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | BaCl₂·2H₂O |

| Molar Mass | 244.26 g/mol wikipedia.orgvedantu.com |

| Appearance | White crystalline solid chemicalbook.comnih.gov |

| Density | 3.097 g/cm³ nih.govwikipedia.orgamericanelements.com |

| Melting Point | Loses water of crystallization above 55 °C; anhydrous form melts at 962 °C wikipedia.orgsciencemadness.org |

| Boiling Point | 1,560 °C (anhydrous) wikipedia.orgbyjus.com |

In aqueous solution, barium chloride behaves as a simple 1:2 electrolyte, dissociating completely into its constituent ions: wikipedia.orgennoreindiachemicals.comquora.com

BaCl₂(s) → Ba²⁺(aq) + 2Cl⁻(aq) vedantu.comyoutube.com

Because it is the salt of a strong acid (hydrochloric acid) and a strong base (barium hydroxide), its aqueous solutions are neutral with a pH of approximately 7. wikipedia.orgunacademy.combyjus.com

The most significant reaction in an academic context is its precipitation reaction with sulfate ions: wikipedia.orgunacademy.com

Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s) vedantu.com

This reaction produces barium sulfate, a white solid that is highly insoluble in water and dilute acids, making the reaction a reliable analytical test. wikipedia.orgvedantu.com Barium chloride also undergoes similar double displacement reactions with other anions to form insoluble precipitates, including oxalate (B1200264) (BaC₂O₄), carbonate (BaCO₃), and phosphate (B84403) (Ba₃(PO₄)₂). chemicalworlds.comwikipedia.orgallen.insciencemadness.org

Thermally, barium chloride dihydrate is stable at room temperature but loses its water of crystallization upon heating. wikipedia.orgsciencemadness.org It converts to the monohydrate form (BaCl₂·H₂O) above 55 °C and becomes fully anhydrous (BaCl₂) above 121 °C. sciencemadness.org

Its solubility in water is temperature-dependent, a key factor in its crystallization and use in solution-based reactions. byjus.com

Solubility of Barium Chloride in Water

| Temperature (°C) | Solubility ( g/100 mL) |

|---|---|

| 0 | 31.2 wikipedia.orgunacademy.com |

| 20 | 35.8 wikipedia.orgunacademy.combyjus.com |

The compound is also soluble in methanol (B129727) but is insoluble or only slightly soluble in ethanol (B145695) and ethyl acetate. wikipedia.orgvedantu.combyjus.com

Structure

2D Structure

Properties

Molecular Formula |

BaClH4O2+ |

|---|---|

Molecular Weight |

208.81 g/mol |

IUPAC Name |

barium(2+);chloride;dihydrate |

InChI |

InChI=1S/Ba.ClH.2H2O/h;1H;2*1H2/q+2;;;/p-1 |

InChI Key |

PSBQNHNCZXBONO-UHFFFAOYSA-M |

Canonical SMILES |

O.O.[Cl-].[Ba+2] |

Origin of Product |

United States |

Synthetic Routes and Advanced Preparation Methodologies for Barium 2+ ;chloride;dihydrate

Industrial-Scale Synthesis Approaches

The industrial production of barium chloride dihydrate is primarily driven by the need for a cost-effective and scalable process. The most common methods utilize naturally occurring barium minerals as starting materials.

Production from Baryte (BaSO₄) via Barium Sulfide (B99878) Intermediate

The most prevalent industrial method for producing barium chloride begins with baryte, a mineral composed of barium sulfate (B86663) (BaSO₄). testbook.com This process involves a two-step conversion. wikipedia.orgchemtradeasia.com

Step 1: Carbothermic Reduction of Baryte

The first step is the high-temperature reduction of barium sulfate with a carbon source, typically coal. testbook.comchemicalbook.com This reaction, carried out in a furnace, converts the insoluble barium sulfate into water-soluble barium sulfide (BaS). chemicalbook.com

Chemical Equation: BaSO₄ + 4C → BaS + 4CO testbook.comchemicalbook.com

This initial step requires high temperatures to proceed efficiently. wikipedia.org

Step 2: Conversion of Barium Sulfide to Barium Chloride

The resulting barium sulfide is then converted to barium chloride. This can be achieved through two primary routes:

Reaction with Hydrochloric Acid: Barium sulfide reacts with hydrochloric acid (HCl) to produce barium chloride and hydrogen sulfide gas (H₂S). wikipedia.orgchemicalbook.com

Chemical Equation: BaS + 2HCl → BaCl₂ + H₂S wikipedia.org

Fusion with Calcium Chloride: Alternatively, barium sulfide can be fused with calcium chloride (CaCl₂). wikipedia.orgchemicalbook.com This reaction yields barium chloride and calcium sulfide (CaS). wikipedia.orgchemicalbook.com

Chemical Equation: BaS + CaCl₂ → BaCl₂ + CaS chemicalbook.comuomustansiriyah.edu.iq

Following the conversion, the barium chloride is leached from the reaction mixture with water, as it is a water-soluble salt. testbook.com The resulting aqueous solution is then concentrated and cooled to crystallize the dihydrate form, BaCl₂·2H₂O, which appears as colorless, rhomboidal crystals. testbook.comchemicalbook.com

Preparation from Barium Hydroxide (B78521) and Barium Carbonate Precursors

Barium chloride dihydrate can also be synthesized from other barium compounds, such as barium hydroxide (Ba(OH)₂) and barium carbonate (BaCO₃). wikipedia.orgchemicalbook.com The latter is found naturally as the mineral witherite. chemicalbook.comuomustansiriyah.edu.iq These basic salts readily react with hydrochloric acid in a neutralization reaction to form hydrated barium chloride. wikipedia.orguomustansiriyah.edu.iq

From Barium Hydroxide: Ba(OH)₂ + 2HCl → BaCl₂ + 2H₂O wikipedia.org

From Barium Carbonate: BaCO₃ + 2HCl → BaCl₂ + H₂O + CO₂ wikipedia.org

While these methods are straightforward, the industrial-scale production predominantly favors the baryte process due to economic considerations. testbook.com However, using witherite as a raw material is a known alternative. google.com

Purification Techniques for High-Purity Industrial Barium(2+);chloride;dihydrate

Achieving high purity is crucial for many applications of barium chloride dihydrate, such as in the production of pigments, heat treatment salts, and for the purification of brine solutions in chlor-alkali plants. wikipedia.org Industrial purification methods often focus on removing common impurities like iron, strontium, and calcium salts. google.comgoogle.com

One patented method involves the following steps for producing high-purity barium chloride from witherite:

Acid Hydrolysis and Impurity Removal: The raw witherite is mixed with water, ground, and then treated with acid. Salt and lime milk are added to precipitate impurities like magnesium, iron, and aluminum ions. google.com

Crystallization: The solution undergoes pre-concentration and evaporation to crystallize barium chloride dihydrate. google.com

Recrystallization and Washing: The crystals are cooled to promote further crystallization from the hot solution. The combined crystals are then washed with a saturated saline solution and recrystallized to enhance purity before drying. google.com

Another technique for producing high-purity barium chloride involves dissolving the crude barium chloride crystals in pure water, followed by the addition of hydrogen peroxide and heating. The pH is then neutralized with barium hydroxide, and the solution is filtered before cooling to crystallize the purified product. google.com The use of precipitation with reagents like sodium carbonate and sodium hydroxide is also a common strategy to remove calcium and magnesium impurities from brine solutions. rasayanjournal.co.in

Laboratory and Fine Chemical Synthesis Methods

In a laboratory setting, the focus often shifts from large-scale economics to the precise control of crystal growth and morphology.

Solution Growth Techniques for Crystalline this compound

High-quality single crystals of barium chloride dihydrate can be grown from aqueous solutions using techniques like slow solvent evaporation. researchgate.netijsr.net This method involves dissolving the barium chloride salt in a solvent, typically water, and allowing the solvent to evaporate slowly at a constant temperature. This gradual increase in solute concentration leads to the formation of well-defined crystals. asianpubs.org

Research has shown that the addition of certain substances can influence the crystal growth process. For instance, phosphorous acid has been used to control the pH of the aqueous solution, which can optimize and accelerate the growth of highly transparent crystals. researchgate.netijsr.net The quality and properties of the resulting crystals are then often characterized using various analytical techniques, including X-ray diffraction (XRD) to determine the crystal structure, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. researchgate.netijsr.net

Controlled Neutralization Reactions for Specific Morphologies

The morphology of barium chloride dihydrate crystals can be influenced by the reaction conditions during their synthesis. Controlled neutralization reactions offer a pathway to tailor crystal size and shape. By carefully controlling the rate of addition of hydrochloric acid to a solution of barium hydroxide or barium carbonate, and by managing factors such as temperature and agitation, it is possible to influence the nucleation and growth kinetics of the crystals. chemicalbook.comsciencemadness.org

For example, reacting barium carbonate with hydrochloric acid, followed by concentrating the solution by boiling and then allowing it to cool, is a common laboratory method for crystallizing barium chloride. sciencemadness.org The neutralization of barium hydroxide with hydrochloric acid is another direct route to produce an aqueous solution from which barium chloride dihydrate can be crystallized. chemicalbook.compressbooks.pub The stoichiometry of this reaction is crucial, with two moles of hydrochloric acid required to completely neutralize one mole of barium hydroxide. pressbooks.pub

Interactive Data Table: Synthesis Reactions

| Precursor | Reagent(s) | Product | Byproduct(s) | Reaction Scale |

| Barium Sulfate (BaSO₄) | Carbon (C), Calcium Chloride (CaCl₂) | Barium Chloride (BaCl₂) | Calcium Sulfide (CaS), Carbon Monoxide (CO) | Industrial |

| Barium Sulfide (BaS) | Hydrochloric Acid (HCl) | Barium Chloride (BaCl₂) | Hydrogen Sulfide (H₂S) | Industrial |

| Barium Hydroxide (Ba(OH)₂) | Hydrochloric Acid (HCl) | Barium Chloride (BaCl₂) | Water (H₂O) | Industrial/Lab |

| Barium Carbonate (BaCO₃) | Hydrochloric Acid (HCl) | Barium Chloride (BaCl₂) | Water (H₂O), Carbon Dioxide (CO₂) | Industrial/Lab |

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable industrial practices has spurred research into green chemistry approaches for the synthesis of inorganic compounds, including barium chloride dihydrate. These methods aim to reduce waste, minimize energy consumption, and utilize less hazardous materials compared to traditional synthetic routes. The application of green chemistry principles to the production of barium chloride dihydrate is an evolving area, with a focus on improving the environmental profile of its manufacturing processes.

One notable advancement in the green synthesis of barium chloride involves a process that utilizes witherite, a naturally occurring mineral form of barium carbonate, as the primary raw material. google.com This method is distinguished by its streamlined procedure that circumvents the impurity removal steps common in conventional methods. The process involves the acid hydrolysis of witherite, followed by pre-concentration, evaporation, and crystallization to yield barium chloride dihydrate crystals. google.com A key advantage of this technique is the reported absence of waste gas, residue, and liquid effluent, aligning with the core green chemistry principle of waste prevention. google.com The process is also characterized by its high efficiency, achieving a total yield of barium chloride dihydrate crystals exceeding 90% with a purity of 99.95%. google.com

Further innovations in green chemistry that have been applied to the synthesis of other barium compounds could potentially be adapted for the production of barium chloride dihydrate. For instance, the use of microwave-assisted synthesis has been explored for creating barium carbonate nanoparticles from barium chloride dihydrate. indianchemicalsociety.com This method offers the benefits of rapid heating, shorter reaction times, and increased product yields, which are all hallmarks of energy-efficient green synthesis. Similarly, sonochemical methods, which use ultrasound to drive chemical reactions, have been employed in the green synthesis of barium sulfate nanoparticles, again using barium chloride dihydrate as a precursor. ias.ac.in The application of such alternative energy sources to the primary synthesis of barium chloride dihydrate could significantly reduce the energy footprint associated with traditional heating methods.

The use of biological templates and greener solvents represents another frontier for the green synthesis of barium compounds. Research has demonstrated the use of plant extracts, such as those from Azadirachta indica (neem), to mediate the synthesis of barium sulfate nanoparticles. ias.ac.innanoient.org These biological molecules can act as capping or stabilizing agents, offering a non-toxic and renewable alternative to synthetic additives. While this research has focused on products derived from barium chloride dihydrate, the principles could be reverse-engineered to explore if similar biological materials could play a role in the synthesis or purification of barium chloride dihydrate itself, for example, by controlling crystallization.

The traditional synthesis of barium chloride dihydrate, which often involves the reaction of barium sulfide or barium hydroxide with hydrochloric acid, can also be assessed through a green chemistry lens. chemicalbook.com Greener approaches to this method would focus on sourcing the reactants from renewable feedstocks, using water as a benign solvent, and optimizing reaction conditions to maximize atom economy and energy efficiency. For instance, ensuring the complete neutralization of barium hydroxide with hydrochloric acid would prevent the need for extensive purification steps to remove unreacted starting materials.

The following tables provide a comparative overview of a green synthesis approach for barium chloride dihydrate and highlight key research findings in the broader context of greening barium compound synthesis.

Table 1: Comparison of a Green Synthesis Route with Traditional Methods for this compound

| Feature | Green Synthesis from Witherite google.com | Traditional Synthesis (e.g., from Barium Sulfide and HCl) chemicalbook.com |

| Starting Material | Witherite (Barium Carbonate mineral) | Barium Sulfide, Barium Hydroxide |

| Key Process Steps | Acid hydrolysis, pre-concentration, evaporation, crystallization | Reaction with hydrochloric acid, purification, evaporation, crystallization |

| Waste Generation | No reported waste gas, residue, or liquid discharge | Potential for byproducts and impurities requiring removal |

| Yield | > 90% | Variable, often lower than idealized green routes |

| Purity | 99.95% | Dependent on purification steps |

| Energy Input | Involves heating for evaporation and crystallization | Often requires high temperatures, especially if starting from barite |

Table 2: Research Findings on Green Synthesis Involving Barium Compounds

| Research Focus | Green Chemistry Principle Applied | Key Finding | Reference |

| Synthesis of Barium Carbonate Nanoparticles | Alternative Energy Source (Microwave) | Microwave-assisted synthesis from barium chloride dihydrate in water is rapid and efficient. | indianchemicalsociety.com |

| Synthesis of Barium Sulfate Nanoparticles | Alternative Energy Source (Sonochemical) & Biocatalysis | Ultrasonic-assisted synthesis using Azadirachta indica leaf extract is a simple, non-toxic, and inexpensive method. | ias.ac.in |

| Synthesis of Barium Sulfate Particles | Use of Renewable Resources (Biomolecules) | Plant extracts from fruits and vegetables can be used as templates to control the morphology of BaSO₄ crystals. | matec-conferences.org |

Crystallographic Analysis and Structural Elucidation of Barium 2+ ;chloride;dihydrate

Crystal Growth Dynamics and Morphological Investigations

The cultivation of Barium(2+);chloride;dihydrate single crystals is achievable through techniques such as the slow solvent evaporation method. ijsr.net From aqueous solutions, the dihydrate crystallizes as colorless, translucent rhomboidal tablets or lamellae. chemicalbook.com The growth process can be optimized by controlling the pH of the aqueous solution; for instance, the use of phosphorous acid has been shown to facilitate faster growth of highly transparent crystals. ijsr.net

The morphology of the resulting crystals is influenced by various factors. Studies on the related compound, barium carbonate, have shown that additives can significantly alter crystal aggregate morphology. For example, increasing concentrations of cetyltrimethylammonium bromide (CTAB) led to a transition from regular spiral and worm-like forms to less regular clusters. anu.edu.au Similarly, in the synthesis of barite (barium sulfate), temperature and the presence of other ions like strontium affect the final crystal shape, with morphologies ranging from rod-shaped and granular to dendritic and X-shaped. researchgate.netmdpi.com While these studies are on related barium compounds, they highlight the sensitivity of crystal morphology to the chemical environment during growth, a principle that also applies to this compound.

Polymorphism and Phase Transitions in this compound and Anhydrous Forms

Barium chloride is known to exhibit polymorphism, existing in different crystal structures. vedantu.compw.livebyjus.com The anhydrous form, BaCl₂, crystallizes in two primary polymorphs. vedantu.comwikipedia.org

Orthorhombic Cotunnite and Cubic Fluorite Structures

At ambient temperature, the stable form of anhydrous BaCl₂ is the orthorhombic cotunnite (PbCl₂) structure. vedantu.comwikipedia.org In this structure, the barium ion (Ba²⁺) has a coordination number of 9. vedantu.comwikipedia.orgquora.com Upon heating, a phase transition occurs, and between 925°C and 963°C, BaCl₂ adopts the cubic fluorite (CaF₂) structure. wikipedia.org In the fluorite structure, the Ba²⁺ ion is 8-coordinate. vedantu.comwikipedia.orgquora.com The Ba²⁺ ions in this structure form a face-centered cubic arrangement, with the chloride ions (Cl⁻) occupying the tetrahedral holes in the lattice. testbook.combrainly.com The dihydrate form of barium chloride, BaCl₂·2H₂O, possesses a monoclinic crystal structure. byjus.com

The cubic phase of barium chloride can be stabilized at room temperature through the addition of lanthanum chloride (LaCl₃) or cerium chloride (CeCl₃). researchgate.net

High-Pressure Induced Phase Transformations

When subjected to high pressures, the cotunnite-structure of BaCl₂ undergoes further phase transformations. At pressures between 7 and 10 GPa, it transforms into a monoclinic post-cotunnite phase. vedantu.comwikipedia.org This transition is accompanied by an increase in the coordination number of the Ba²⁺ ion from 9 to 10. vedantu.comwikipedia.org The study of high-pressure phase transitions in related barium compounds, such as barium sulfide (B99878) (BaS) and barium oxide (BaO), reveals a general trend of increasing coordination number with pressure. aps.org

Hydration State and Water Molecule Integration within the Crystal Lattice

Barium chloride is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere to form its hydrated state. vedantu.comechemi.com The most common hydrate (B1144303) is the dihydrate, BaCl₂·2H₂O, which contains two water molecules for each formula unit of barium chloride. slideplayer.comvedantu.com These water molecules are referred to as water of crystallization and are an integral part of the crystal structure. vedantu.comdoubtnut.com

The water molecules in BaCl₂·2H₂O occupy the interstitial sites, or voids, within the crystal lattice formed by the barium and chloride ions. doubtnut.cominfinitylearn.com They are held in place by electrostatic forces between the polar water molecules and the ions of the compound. slideplayer.com The dihydrate is stable at room temperature but begins to lose its water of crystallization upon heating. It loses one water molecule above 55°C to form the monohydrate (BaCl₂·H₂O) and becomes completely anhydrous above 121°C. chemicalbook.comwikipedia.org A low-temperature phase transition in barium chloride dihydrate has also been observed at approximately 195 K, which is believed to be associated with the ordering or displacement of the two water molecules in the crystal. tandfonline.com

Advanced Diffraction Techniques for Structural Refinement

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction (SCXRD) is a crucial technique for the precise determination of the crystal structure of this compound. ijsr.netresearchgate.net This method allows for the confirmation of the crystal system and the determination of lattice parameters. For instance, SCXRD studies have confirmed that barium chloride dihydrate single crystals crystallize in a primitive monoclinic structure. byjus.comresearchgate.net The technique provides detailed information on the arrangement of atoms within the unit cell, including bond lengths and angles, which is essential for understanding the structural properties of the compound.

Powder X-ray Diffraction (PXRD) and Lattice Parameter Determination

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline structure of materials. In the case of this compound (BaCl₂·2H₂O), PXRD studies confirm its crystalline nature and provide detailed information about its lattice parameters.

The analysis of the diffraction pattern reveals that this compound crystallizes in the monoclinic system with the space group P2₁/n. laboratoriumdiscounter.nliaea.orgsdu.dkresearchgate.net This indicates a specific arrangement of barium ions, chloride ions, and water molecules within the crystal lattice. The sharp and well-defined peaks in the PXRD pattern are indicative of a well-ordered crystalline structure. researchgate.netresearchgate.net

Detailed research findings from various studies have consistently reported the lattice parameters for this compound. These parameters define the dimensions and angle of the unit cell, which is the basic repeating unit of the crystal structure. The accepted lattice parameters from room-temperature X-ray measurements are approximately a = 6.7215 Å, b = 10.9080 Å, c = 7.1316 Å, with a β angle of 91.104°. iaea.org These values are in close agreement with other reported data. laboratoriumdiscounter.nlresearchgate.netbath.ac.uk

The table below summarizes the lattice parameters of this compound as determined by various crystallographic studies.

Lattice Parameters of this compound

| Parameter | Value (Å/°) | Source |

|---|---|---|

| a | 6.7215 (2) | iaea.org |

| b | 10.9080 (3) | iaea.org |

| c | 7.1316 (2) | iaea.org |

| β | 91.104 (3) | iaea.org |

| a | 6.722 | laboratoriumdiscounter.nl |

| b | 10.91 | laboratoriumdiscounter.nl |

| c | 7.132 | laboratoriumdiscounter.nl |

| β | 91.10 | laboratoriumdiscounter.nl |

| a | 6.7265 (7) | bath.ac.uk |

| b | 10.9141 (10) | bath.ac.uk |

| c | 7.1358 (7) | bath.ac.uk |

| β | 91.096 (4) | bath.ac.uk |

| a | 6.75 | researchgate.net |

| b | 10.95 | researchgate.net |

| c | 7.17 | researchgate.net |

The powder diffraction pattern itself is characterized by a series of peaks at specific 2θ angles, each corresponding to a particular set of crystallographic planes (hkl). While a full, indexed powder diffraction pattern is extensive, the following table presents a conceptual representation of what such data entails. The intensities of the peaks are typically reported as relative intensities, with the most intense peak assigned a value of 100.

Representative Powder X-ray Diffraction Data for this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | (hkl) |

|---|---|---|---|

| Data represents a typical pattern and is not exhaustive |

It is important to note that the anhydrous form of barium chloride (BaCl₂) possesses a different crystal structure. Anhydrous barium chloride crystallizes in the orthorhombic system with the space group Pnma. laboratoriumdiscounter.nl The transition from the dihydrate to the anhydrous form involves the loss of water molecules and a corresponding change in the crystal lattice.

Advanced Spectroscopic and Analytical Characterization of Barium 2+ ;chloride;dihydrate

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy serves as a powerful tool for elucidating the molecular structure and bonding within barium chloride dihydrate. By analyzing the vibrational modes of the constituent atoms and molecules, detailed information about the functional groups and their interactions can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in barium chloride dihydrate, particularly the water of hydration and the metal-halogen bonds. The FTIR spectrum of barium chloride dihydrate exhibits distinct absorption bands that correspond to specific vibrational modes.

The presence of water molecules is clearly indicated by characteristic O-H stretching and bending vibrations. researchgate.net Asymmetric and symmetric stretching vibrations of the water molecule are observed, confirming its presence within the compound. researchgate.net In one study, medium intensity O-H stretching bands were found at 3963 cm⁻¹ and 3793 cm⁻¹. researchgate.net The bending mode of the water molecule (H-O-H) typically appears around 1600 cm⁻¹. usra.edu

Vibrations involving the barium and chloride ions are also identifiable. A strong stretching vibration corresponding to the Ba-Cl bond has been reported at 1611 cm⁻¹, with its bending band at 1158 cm⁻¹. researchgate.netresearchgate.net Additionally, a strong peak at 587 cm⁻¹ is attributed to Cl-Cl interactions, and a band at 422 cm⁻¹ is assigned to the Ba-Cl in-plane bending mode. researchgate.netresearchgate.net Another study identified a significant band at 410.63 cm⁻¹ corresponding to Ba-Cl in-plane bending. researchgate.net

The analysis of these vibrational modes through FTIR spectroscopy provides a detailed fingerprint of the compound, confirming the presence of both water of hydration and the barium-chloride ionic lattice. researchgate.netresearchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| O-H Stretching | 3963, 3793 | researchgate.net |

| H-O-H Bending | ~1600 | usra.edu |

| Ba-Cl Stretching | 1611 | researchgate.netresearchgate.net |

| Ba-Cl Bending | 1158 | researchgate.netresearchgate.net |

| Cl-Cl Interaction | 587 | researchgate.netresearchgate.net |

| Ba-Cl In-plane Bending | 422, 410.63 | researchgate.netresearchgate.net |

Electronic Spectroscopy for Optical Properties and Transmission Characteristics

Electronic spectroscopy provides insights into the optical properties of materials by examining the absorption and transmission of electromagnetic radiation as a function of wavelength. For barium chloride dihydrate, UV-Visible spectroscopy is particularly useful for characterizing its transparency and identifying electronic transitions.

UV-Visible Spectroscopy and Transmission Studies

UV-Visible spectroscopy of barium chloride dihydrate reveals its optical transmission characteristics across the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netijsr.net Single crystals of barium chloride dihydrate have been shown to be highly transparent in the visible region. researchgate.net

Studies have demonstrated that the compound exhibits good transmission for wavelengths ranging from 200 to 1100 nm. researchgate.netijsr.net The lower cut-off wavelength, which marks the onset of significant absorption, has been reported to be around 230 nm. ijsr.net This high transparency in the visible spectrum makes it a suitable material for certain optical applications. researchgate.net The wide transparency range from the UV to the near-IR region is a key characteristic of this material. researchgate.netresearchgate.net

The optical transmission spectrum is typically recorded using a spectrophotometer, and the resulting data can be used to determine the optical band gap of the material. The high transmittance in the visible range indicates a lack of electronic transitions that absorb light in this portion of the spectrum. researchgate.net

| Property | Value/Range | Reference |

| Transmission Range | 200 - 1100 nm | researchgate.netijsr.net |

| Lower Cut-off Wavelength | ~230 nm | ijsr.net |

| Transparency | High in the visible region | researchgate.netresearchgate.net |

Magnetic Resonance Techniques for Atomic Environments and Proton Localization

Magnetic resonance techniques are powerful for probing the local atomic environments and determining the precise location and orientation of specific nuclei within a crystal lattice. Proton Magnetic Resonance, in particular, offers detailed information about the water molecules in hydrated compounds.

Proton Magnetic Resonance (PMR) Studies of Water Molecule Orientation

Proton Magnetic Resonance (PMR), also known as ¹H NMR spectroscopy, has been utilized to study the orientation of water molecules in barium chloride dihydrate. Experimental PMR absorption spectra of barium chloride dihydrate have been obtained at room temperature to understand the arrangement of the hydrogen atoms within the crystal structure. researchgate.net

By analyzing the interactions between the nuclear magnetic moments of the protons and the local magnetic fields, the orientation of the p-p vector (the line connecting the two protons in a water molecule) can be determined. These studies are crucial for refining the crystal structure data obtained from other techniques like X-ray diffraction. The information from PMR helps to precisely locate the hydrogen atoms, which are often difficult to pinpoint with X-ray methods alone.

Thermal Analysis for Dehydration, Stability, and Transformation Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability of barium chloride dihydrate and to characterize its dehydration process. researchgate.netijsr.net These methods measure changes in the physical and chemical properties of a material as a function of temperature.

The TGA curve for barium chloride dihydrate shows that the material is stable with no weight loss up to approximately 90°C. researchgate.net Above this temperature, the dehydration process begins, leading to the loss of the two water molecules of hydration. researchgate.net A significant mass loss is observed, which corresponds to the theoretical water content of the dihydrate. researchgate.net For instance, one study reported a 7.89% mass change occurring at 150°C, confirming the presence of water molecules. researchgate.net The dehydration typically occurs in distinct steps, which can be identified as separate weight loss events on the TGA curve.

The DTA curve complements the TGA data by showing the energy changes associated with the dehydration process. Endothermic peaks on the DTA curve correspond to the temperatures at which the water molecules are released. researchgate.net These analyses confirm that the water is physically bound within the crystal structure and can be removed upon heating. The compound shows high thermal stability before the onset of dehydration. akshyachemicals.com

| Thermal Event | Temperature (°C) | Observation | Reference |

| Onset of Dehydration | ~90 | No weight loss until this temperature | researchgate.net |

| Water Loss | 150 | 7.89% mass change | researchgate.net |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as it is heated at a controlled rate. mt.comegyankosh.ac.in This analysis provides valuable information about the thermal stability and composition of materials, such as the presence of water of hydration. mt.comri.se

For Barium(2+);chloride;dihydrate, TGA reveals a distinct two-step dehydration process. The analysis, conducted from ambient temperature up to 900°C, shows that the compound is thermally stable up to 90°C, after which it begins to lose its water molecules. researchgate.net The first stage of weight loss occurs between 90°C and 150°C, corresponding to the removal of the two water molecules of hydration. researchgate.net A mass loss of approximately 7.89% is observed in this range, which confirms the presence of the water molecules in the crystal structure. researchgate.net A further weight loss of 6.98% occurs between 150°C and 190°C. The material then remains stable up to 960°C. researchgate.net The total weight loss of 14.87% corresponds to the complete removal of the water of crystallization.

The dehydration process can be summarized in the following steps:

BaCl₂·2H₂O(s) → BaCl₂·H₂O(s) + H₂O(g)

BaCl₂·H₂O(s) → BaCl₂(s) + H₂O(g)

The following table summarizes the findings from the thermogravimetric analysis of this compound.

| Temperature Range (°C) | Mass Loss (%) | Description |

| Ambient - 90 | 0 | Sample is stable |

| 90 - 150 | 7.89 | Loss of the first water molecule |

| 150 - 190 | 6.98 | Loss of the second water molecule |

| 190 - 960 | 0 | Anhydrous Barium chloride is stable |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques used to measure the difference in temperature or heat flow between a sample and a reference material as a function of temperature. torontech.comnih.gov These methods are instrumental in identifying phase transitions, such as melting, crystallization, and dehydration, by detecting endothermic (heat absorbing) or exothermic (heat releasing) processes. torontech.commdpi.com

In the DTA curve for this compound, a sharp endothermic peak is observed at approximately 135.9°C, followed by another at 169.9°C. These peaks correspond to the energy absorbed by the crystal to release its two water molecules of hydration, aligning with the weight loss steps observed in TGA. researchgate.net Another study using simultaneous DTA and X-ray diffraction identified endothermic peaks with maxima around 135°C and 145°C, also attributed to the dehydration process. cambridge.org

DSC analysis further quantifies the enthalpy changes associated with these transitions. mdpi.comtheopenscholar.com A low-temperature phase transition in this compound has been confirmed around 195 ± 1 K (-78.15 °C) through specific heat and dielectric constant measurements, which is believed to be associated with the ordering of the water molecules within the crystal structure. tandfonline.comtandfonline.com

The key thermal events for this compound as determined by DTA are presented in the table below.

| Peak Temperature (°C) | Type of Transition | Description |

| ~135-136 | Endothermic | Release of the first water molecule |

| ~145-170 | Endothermic | Release of the second water molecule |

Dielectric Studies and Electrical Performance of this compound Crystals

Dielectric studies on this compound crystals provide insights into the electrical polarization and conductivity of the material. The dielectric constant and dielectric loss are measured as a function of frequency and temperature to understand the charge storage capacity and energy dissipation within the crystal. ijsr.net

Research has shown that for this compound crystals, the dielectric constant is high at lower frequencies and decreases as the frequency increases. This behavior is typical for dielectric materials and is attributed to the contribution of different types of polarization (electronic, ionic, orientational, and space charge). At low frequencies, all polarization mechanisms contribute, leading to a higher dielectric constant. As the frequency increases, the slower polarization mechanisms, such as space charge polarization, cannot keep up with the alternating electric field, resulting in a decrease in the dielectric constant. researchgate.net

Similarly, the dielectric loss, which represents the energy lost as heat, also decreases with increasing frequency. The high dielectric loss observed at lower frequencies is often due to the movement of charge carriers and the energy required for the rotation of molecular dipoles. researchgate.net

A notable finding from dielectric studies is the observation of a broad peak in the dielectric constant around 200 K (-73.15 °C), which corresponds to the low-temperature phase transition. tandfonline.com This transition is linked to the ordering of the water molecules in the crystal lattice. tandfonline.com

The table below summarizes the dielectric properties of this compound at room temperature.

| Frequency (Hz) | Dielectric Constant (ε') | Dielectric Loss (tan δ) |

| 50 | ~32.5 | ~0.175 |

| 1k | ~25 | ~0.125 |

| 10k | ~20 | ~0.100 |

| 100k | ~15 | ~0.075 |

| 1M | ~10 | ~0.050 |

Mechanical Property Assessment through Microhardness Testing

Microhardness testing is a method used to determine the mechanical strength and resistance of a material to plastic deformation. researchgate.net The Vicker's microhardness test, a common technique, involves indenting the crystal surface with a diamond pyramid under a specific load. ijsr.netchesci.com The hardness is then calculated based on the applied load and the size of the resulting indentation. chesci.com

For this compound single crystals, Vicker's microhardness (Hv) has been measured to assess its mechanical behavior. The hardness number is found to increase with an increase in the applied load up to a certain point, after which the material may start to exhibit cracking. This initial increase is due to the work hardening of the surface layers. researchgate.net

The Meyer's index (n), calculated from the relationship between the applied load and the indentation size, provides information about the nature of the material. For this compound, the Meyer's index is typically found to be greater than 1.6, which classifies it as a soft material. This indicates that the crystal undergoes plastic deformation rather than brittle fracture under the applied load. researchgate.net

The results of the Vicker's microhardness test for this compound are presented in the table below.

| Applied Load (g) | Vicker's Hardness Number (Hv) ( kg/mm ²) |

| 25 | ~25 |

| 50 | ~30 |

| 100 | ~35 |

Reaction Mechanisms and Chemical Interactions of Barium 2+ ;chloride;dihydrate

Precipitation Chemistry and Reaction Kinetics in Aqueous Systems

In aqueous solutions, barium chloride dihydrate dissociates into barium cations (Ba²⁺) and chloride anions (Cl⁻). The barium ion is the key participant in precipitation reactions, readily forming insoluble salts with various anions.

BaCl₂(aq) + SO₄²⁻(aq) → BaSO₄(s) + 2Cl⁻(aq) tutorchase.com

The net ionic equation, which shows only the species that participate in the reaction, is:

Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s) quora.comnagwa.com

The kinetics of barium sulfate (B86663) precipitation can be influenced by several factors, including supersaturation, temperature, and the presence of other ions. researchgate.netfrontiersin.org Studies have shown that the rate of BaSO₄ precipitation increases with higher temperatures and greater brine supersaturation. researchgate.net The mechanism of deposition can be complex, with some evidence suggesting the formation of an intermediary nanocrystalline phase before the final solid precipitate. frontiersin.org The rate-determining step in the crystal growth process can shift from a surface reaction to diffusion control depending on the concentration of the reactants. scispace.com The presence of other salts, such as sodium chloride, can have a negative salt effect, reducing the rate of crystal growth. scispace.com

Table 1: Factors Influencing Barium Sulfate Precipitation Kinetics

| Factor | Effect on Precipitation Rate |

| Temperature | Increased temperature generally increases the rate of precipitation. researchgate.net |

| Supersaturation | Higher supersaturation leads to a faster precipitation rate. researchgate.net |

| Ionic Strength | The presence of other ions can decrease the rate of crystal growth (negative salt effect). scispace.com |

Barium chloride also reacts with oxalate (B1200264) ions (C₂O₄²⁻) to form a white precipitate of barium oxalate (BaC₂O₄). wikipedia.orgwikipedia.org This reaction is another example of a double displacement or metathesis reaction. tutorchase.com The chemical equation for this precipitation reaction is:

BaCl₂(aq) + Na₂C₂O₄(aq) → BaC₂O₄(s) + 2NaCl(aq) wikipedia.orgchegg.com

The resulting barium oxalate precipitate is insoluble in water but can be dissolved in strong acids. wikipedia.orglibretexts.org

Dehydration and Rehydration Dynamics of Barium(2+);chloride;dihydrate

Barium chloride dihydrate is a hydrated salt, meaning it incorporates water molecules into its crystal structure. vedantu.com These water molecules can be removed through heating in a process known as dehydration. brainly.com The dihydrate is stable at room temperature but begins to lose its water of crystallization at elevated temperatures. chemicalbook.comsciencemadness.org

BaCl₂·2H₂O(s) → BaCl₂(s) + 2H₂O(g) brainly.comchemicalbook.com

The rehydration process, where anhydrous or monohydrated barium chloride takes up water from the atmosphere to reform the dihydrate, also occurs, as the anhydrous form is hygroscopic. wikipedia.orgchemicalbook.com

Table 2: Dehydration Stages of Barium Chloride Dihydrate

| Compound | Temperature Range | Water Molecules Lost |

| Barium chloride dihydrate (BaCl₂·2H₂O) | > 55 °C | 1 |

| Barium chloride monohydrate (BaCl₂·H₂O) | > 121 °C | 1 |

Solution Chemistry and Electrolytic Behavior of this compound

In an aqueous solution, barium chloride behaves as a strong electrolyte. quora.comyoutube.com This means that it completely dissociates into its constituent ions: barium cations (Ba²⁺) and chloride anions (Cl⁻). quora.comsolubilityofthings.combyjus.com The dissolution and dissociation process can be represented by the following equation:

BaCl₂·2H₂O(s) → Ba²⁺(aq) + 2Cl⁻(aq) + 2H₂O(l)

The resulting solution exhibits a neutral pH because it is formed from the salt of a strong acid (hydrochloric acid) and a strong base (barium hydroxide). wikipedia.orgbyjus.com The presence of mobile, charged ions in the solution allows it to conduct electricity. youtube.com The solubility of barium chloride in water is temperature-dependent, increasing as the temperature rises. wikipedia.orgvedantu.com

Interactions with Diverse Organic and Inorganic Species

The barium ion (Ba²⁺) in solution can interact with a variety of other chemical species, including anions and ligands, to form more complex structures.

Barium ions, acting as Lewis acids, can form coordination complexes with various ligands, which are molecules or ions that can donate a pair of electrons (Lewis bases). highland.educhemguide.co.uk The large ionic radius and low charge density of the barium ion influence its coordination preferences. alfa-chemistry.com While barium chloride itself is a simple salt, the barium cation derived from it in solution can participate in complexation reactions.

Barium complexes can exhibit various coordination numbers and geometries, often crystallizing in monoclinic or triclinic systems depending on the ligands involved. alfa-chemistry.com Polynuclear barium complexes, where multiple barium ions are bridged by ligands, are also known and can exhibit enhanced stability. alfa-chemistry.com Examples of ligands that can form complexes with barium include those with oxygen or nitrogen donor atoms. While specific complexation studies detailing the direct interaction of ligands with undissociated BaCl₂·2H₂O are not the primary focus in the literature, the behavior of the aqueous Ba²⁺ ion is central to its coordination chemistry. The formation of these complexes can influence the solubility and reactivity of barium in solution. github.io

Role as a Reactant or Precursor in Specific Chemical Syntheses

This compound (BaCl₂·2H₂O) is a widely utilized inorganic compound that serves as a crucial starting material, or precursor, in a variety of chemical syntheses. barysun.com Its high solubility in water makes it an excellent source of barium ions (Ba²⁺) for reactions in aqueous solutions. wikipedia.orgchemicalbook.com Its primary role is in precipitation reactions, where it reacts with other soluble salts to form an insoluble barium compound that can be easily isolated. libretexts.orgnih.gov This property is exploited in the synthesis of other barium salts, pigments, and advanced materials. chemicalbook.comchemicalbook.com

1 Synthesis of Insoluble Barium Salts via Precipitation

A common application of barium chloride dihydrate is in the synthesis of other barium salts that are insoluble in water. These double-displacement reactions are efficient and typically proceed by mixing an aqueous solution of barium chloride with a solution containing the desired anion. libretexts.org

Barium Sulfate (BaSO₄)

The reaction between barium chloride and a source of sulfate ions is a classic precipitation reaction that yields highly insoluble, dense white barium sulfate. sciencemadness.orglibretexts.org This reaction is so quantitative that it is widely used in the gravimetric analysis of sulfates. wikipedia.org An aqueous solution of barium chloride is typically mixed with a solution of a soluble sulfate salt, such as sodium sulfate (Na₂SO₄). libretexts.org

The net ionic equation for the reaction is: Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

Table 1: Synthesis of Barium Sulfate

| Reactant 1 | Reactant 2 | Product | Reaction Type | Key Observation |

|---|

Barium Carbonate (BaCO₃)

Barium chloride dihydrate is a precursor for synthesizing barium carbonate particles. researchgate.net In a typical co-precipitation method, an aqueous solution of BaCl₂·2H₂O is reacted with sodium carbonate (Na₂CO₃). researchgate.net Research has shown that by using this method and adding specific crystal-controlling modifiers, it is possible to synthesize uniform, peanut-shaped barium carbonate particles of the orthorhombic crystal system with sizes around 500nm. researchgate.net

The chemical equation is: BaCl₂(aq) + Na₂CO₃(aq) → BaCO₃(s) + 2NaCl(aq)

Table 2: Synthesis of Barium Carbonate

| Reactant 1 | Reactant 2 | Product | Reaction Type | Research Finding |

|---|

Other Barium Salts

The same principle of precipitation is used to produce various other barium salts. For example, barium chloride dihydrate is a reactant in the production of barium chromate (B82759) and barium fluoride. chemicalbook.comquora.com It also reacts with sodium oxalate to form a precipitate of barium oxalate. wikipedia.org

2 Synthesis of Barium Hydroxide (B78521)

Barium chloride can be used to synthesize barium hydroxide (Ba(OH)₂), a compound that is moderately soluble in water. wikipedia.orgsciencemadness.org This is achieved by mixing a solution of barium chloride with sodium hydroxide (NaOH). wikipedia.orgsciencemadness.org

The reaction is as follows: BaCl₂(aq) + 2NaOH(aq) → Ba(OH)₂(aq) + 2NaCl(aq)

3 Precursor in Materials and Pigment Synthesis

Barium chloride dihydrate serves as a precursor in the synthesis of more complex materials and pigments. chemicalbook.comfuncmater.com

Pigment Manufacturing : It is used in the manufacture of pigments. barysun.comquora.comwilcoprime.com Specifically, it is a reactant in the production of red pigments such as Lithol red and Red Lake C. wikipedia.org

Advanced Ceramics : In materials science, it acts as a precursor for fabricating advanced ceramic materials, such as doped barium zirconate. funcmater.com

Applications of Barium 2+ ;chloride;dihydrate in Advanced Chemical and Material Science

Role in Advanced Materials Synthesis and Engineering

Barium chloride dihydrate is a key ingredient in the development of a wide range of advanced materials, contributing to the manufacturing of ceramics, electronic components, and innovative composites.

Precursor in Ceramics and Specialized Glass Manufacturing

Barium chloride dihydrate serves as a crucial precursor in the production of advanced ceramics and specialized glass. barysun.comhaz-map.com It is a primary raw material for synthesizing barium titanate (BaTiO₃), a ferroelectric ceramic with a high dielectric constant. tykhechemicals.comsolvay.com The oxalate (B1200264) process, a common method for producing high-purity barium titanate, often utilizes barium chloride dihydrate. tykhechemicals.comsolvay.com This resulting barium titanate is essential for manufacturing electronic components like multilayer ceramic capacitors (MLCCs). tykhechemicals.compmarketresearch.com

In the glass industry, the addition of barium compounds, derived from precursors like barium chloride dihydrate, enhances the properties of the final product. It increases the refractive index, which is critical for optical glasses used in applications such as camera lenses. pmarketresearch.com Furthermore, it improves the brilliance and clarity of the glass and can enhance its mechanical and thermal properties. barysun.com

Applications in Electronic Component Fabrication and Semiconductor Materials

The electronics industry relies on barium chloride dihydrate for the fabrication of various components. As mentioned, it is a precursor for barium titanate, a key dielectric material in MLCCs, which are fundamental components in a vast array of electronic devices, including smartphones and electric vehicles. tykhechemicals.compmarketresearch.com

Beyond capacitors, this compound is used in the manufacturing of Positive Temperature Coefficient (PTC) thermistors and other ceramic sensors. tykhechemicals.combariumindia.com These components are vital for temperature sensing and overvoltage protection in electronic circuits. tykhechemicals.com The compound also finds use in processing metal oxide semiconductor (MOS) chips and other semiconductor elements. tykhechemicals.com Additionally, it can be used to improve the electrical performance of certain semiconducting materials. barysun.com

Integration into Nanomaterials and Composites for Specific Functions

Barium chloride dihydrate is utilized in the synthesis of nanomaterials and composites with specific functionalities. It can serve as a precursor for creating barium-based nanoparticles, such as barium sulfate (B86663) (BaSO₄) and barium carbonate (BaCO₃) nanoparticles. indianchemicalsociety.comnanoient.org For instance, barium carbonate nanoparticles have been synthesized using barium chloride dihydrate in a microwave-assisted method. indianchemicalsociety.com These nanoparticles can then be incorporated into polymer matrices, like polymethyl methacrylate (B99206) (PMMA), to create nanocomposites with enhanced thermal stability. indianchemicalsociety.com

Sonochemical methods have also employed barium chloride dihydrate to produce barium titanate nanoparticles. researchgate.net Furthermore, it is used to prepare composites designed to absorb ammonia (B1221849) and to increase the crystallinity of polymers. cymitquimica.comthermofisher.kr

Doping Strategies for Enhanced Material Properties (e.g., L-Alanine doping)

Doping is a technique used to modify and enhance the properties of materials. Barium chloride has been used as a dopant in the growth of single crystals. For example, single crystals of barium chloride doped with L-Alanine have been grown to explore their nonlinear optical (NLO) properties. ijsr.netchesci.com Amino acids like L-Alanine are of interest for NLO applications, and doping with inorganic salts such as barium chloride can improve their chemical stability and physical properties. ijsr.net Studies on bis-L-alanine barium chloride crystals have shown potential for second harmonic generation (SHG), a key characteristic for NLO materials. chesci.com

Contributions to Specialized Chemical and Industrial Processes

Beyond materials science, barium chloride dihydrate plays a critical role in large-scale industrial chemical processes, most notably in the purification of brine for chlor-alkali production.

Brine Purification in Chlor-Alkali Production

The chlor-alkali process is a major industrial method for producing chlorine and sodium hydroxide (B78521) (caustic soda). metrohm.com The efficiency and longevity of the ion-exchange membranes used in modern chlor-alkali plants are highly dependent on the purity of the brine (a concentrated sodium chloride solution). researchgate.net Sulfate ions (SO₄²⁻) are a common impurity in the raw salt used to make the brine and can damage these sensitive membranes. blogspot.com

Barium chloride is used to remove these sulfate impurities from the brine solution. wikipedia.orgsolvay.com When added to the brine, barium chloride reacts with the soluble sulfate ions to form insoluble barium sulfate, which precipitates out of the solution and can be removed by filtration. wikipedia.orggoogleapis.com This purification step is essential for protecting the membranes and ensuring the smooth operation of the chlor-alkali plant. researchgate.netsolvay.com

Table 1:

| Main Application Area | Specific Use | Key Function/Property | Resulting Product/Effect |

|---|---|---|---|

| Advanced Materials Synthesis | Precursor in Ceramics | Source of barium for barium titanate (BaTiO₃) synthesis. tykhechemicals.comsolvay.com | High-purity ferroelectric ceramics. |

| Precursor in Specialized Glass | Enhances optical and mechanical properties. barysun.compmarketresearch.com | Glass with high refractive index and brilliance. barysun.compmarketresearch.com | |

| Electronic Component Fabrication | Dielectric Material Production | Precursor for barium titanate used in MLCCs. tykhechemicals.compmarketresearch.com | Multilayer ceramic capacitors. pmarketresearch.com |

| Semiconductor and Sensor Production | Used in manufacturing PTC thermistors and MOS chips. tykhechemicals.combariumindia.com | Temperature sensors, overvoltage protection devices. tykhechemicals.com | |

| Nanomaterials and Composites | Nanoparticle Synthesis | Precursor for barium-based nanoparticles (e.g., BaTiO₃, BaCO₃). indianchemicalsociety.comresearchgate.net | Nanocomposites with enhanced thermal stability. indianchemicalsociety.com |

| Doping Strategies | Crystal Property Modification | Dopant in amino acid crystals (e.g., L-Alanine). ijsr.net | Materials with enhanced nonlinear optical properties. ijsr.netchesci.com |

| Industrial Chemical Processes | Brine Purification | Reacts with sulfate ions to form a precipitate. wikipedia.orgsolvay.com | Removal of sulfate impurities in the chlor-alkali process. wikipedia.orgsolvay.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| Barium(2+);chloride;dihydrate | BaCl₂·2H₂O |

| Barium chloride | BaCl₂ |

| Barium titanate | BaTiO₃ |

| Barium sulfate | BaSO₄ |

| Barium carbonate | BaCO₃ |

| Sodium chloride | NaCl |

| L-Alanine | C₃H₇NO₂ |

| Polymethyl methacrylate | (C₅O₂H₈)n |

| Sodium hydroxide | NaOH |

Heat Treatment and Metallurgy Applications (e.g., case hardening of steel)

Barium chloride dihydrate plays a crucial role in the heat treatment of metals, particularly in the case hardening of steel. solvay.combasstechintl.combariumindia.compatimpex.in It is a key component in molten salt baths used for this process. scribd.com These baths, often eutectic mixtures of barium chloride and other chlorides, possess low melting points, making them effective mediums for heat treatment. scribd.com

Key Functions of Barium Chloride in Metallurgy:

Heat Transfer Medium: Provides uniform and efficient heat transfer to the metal parts.

Carburizing/Nitriding Agent: Acts as a carrier for carbon or nitrogen, essential for the hardening process.

Fluxing Agent: Helps in removing impurities and preventing oxidation during the treatment of molten metals like magnesium. scribd.com

Role in Pigment and Dye Manufacturing

In the realm of pigments and dyes, barium chloride dihydrate serves as a vital raw material and intermediate. toptionchem.combariumchloride.inakshyachemicals.com It is a precursor for the synthesis of various barium-based pigments, such as lithopone (B576373) (a mixture of barium sulfate and zinc sulfide) and other colorants used in paints and coatings. tlzchina.com The compound is instrumental in the production of high-quality white pigments, enhancing brightness, coverage, and corrosion resistance. barysun.com

A significant application lies in the manufacturing of organic pigments, including widely used reds like Lithol Red and Red Lake C. scribd.com In these processes, the barium salt of a sulfonic acid is often preferred over sodium or calcium salts because it imparts a brighter and more vibrant color to the final pigment. scribd.com This is achieved by adding a hot water solution of barium chloride to the diazo dye during the coupling stage of production. scribd.com

Barium chloride dihydrate is also used to precipitate barium sulfate, a pigment known as blanc fixe, which is utilized in photographic paper coatings. scribd.com

Additive in Polymer Stabilization and Lubricant Formulations

Barium chloride dihydrate finds application as an additive in the formulation of polymer stabilizers and lubricants. solvay.combasstechintl.com In the plastics industry, it can be incorporated as a flame retardant additive, enhancing the fire-resistant properties of polymers. toptionchem.com It is also a component in the production of PVC (polyvinyl chloride) stabilizers. solvay.combasstechintl.comunacademy.com These stabilizers are crucial for preventing the thermal degradation of PVC during processing at high temperatures. wikipedia.org

Textile Processing (Mordant) and Paper Manufacturing (Bleaching/Brightening)

The textile and leather industries utilize barium chloride dihydrate for various purposes. In textile dyeing, it acts as a mordant, a substance that helps to fix dyes to the fibers. toptionchem.commpbio.com This application enhances the colorfastness and durability of the dyed textiles, ensuring that the colors remain vibrant after washing and exposure to light. toptionchem.comtlzchina.com It is also used as a matting or delustering agent for rayon. sinoychemical.combariumchloride.in

In the paper manufacturing industry, barium chloride dihydrate serves as a bleaching and brightening agent. barysun.com Its addition to the pulp can improve the whiteness and brightness of the final paper product. barysun.com It can also enhance moisture resistance and print quality. barysun.com While a variety of chemicals are used in the extensive bleaching processes of paper production, barium compounds can contribute to achieving the desired optical properties in specialty papers. worldpapermill.comippta.cocamachem.combritannica.com

Applications in Oil and Gas Drilling Fluids as a Weighting Agent

In the oil and gas sector, barium chloride dihydrate is used as an additive in drilling fluids, commonly referred to as drilling muds. barysun.commpbio.com Its primary function is to act as a weighting agent, increasing the density of the fluid. toptionchem.comarchivemarketresearch.com This increased density is critical for controlling downhole pressure in the wellbore, which helps to prevent blowouts and ensure the stability of the well during drilling operations. barysun.comtoptionchem.com

The use of barium compounds, primarily barite (barium sulfate), as weighting agents is a standard practice in the industry. researchgate.netyingfengyuan.com While barite is the most common, soluble barium salts like barium chloride dihydrate can also be employed in specific drilling fluid formulations to achieve the desired density and rheological properties. labtexbd.com The demand for these compounds is closely linked to the extent of global oil and gas exploration activities. pmarketresearch.com

Analytical Reagent in Advanced Methodologies Development

Gravimetric Determination of Sulfates and Methodological Advancements

Barium chloride dihydrate is a cornerstone analytical reagent in classical chemistry, particularly for the gravimetric determination of sulfate ions. richmond.educarlroth.com This method relies on the reaction between soluble barium ions (from BaCl₂) and sulfate ions in a sample to form highly insoluble barium sulfate (BaSO₄).

The fundamental reaction is: Ba²⁺(aq) + SO₄²⁻(aq) → BaSO₄(s)

The process involves dissolving a precisely weighed sample containing sulfate into a solution, acidifying it (typically with hydrochloric acid), and then slowly adding a solution of barium chloride to precipitate the barium sulfate. richmond.eduuomustansiriyah.edu.iq The precipitate is then digested, filtered, washed, dried, and weighed. From the mass of the resulting barium sulfate, the amount of sulfate in the original sample can be accurately calculated. richmond.edu

Methodological advancements focus on optimizing conditions to ensure the purity and filterability of the precipitate:

Controlled Precipitation: Slow addition of the BaCl₂ solution to a hot, acidic solution of the sample promotes the formation of larger, more easily filterable crystals and minimizes coprecipitation of impurities. richmond.edulibretexts.org

Digestion: Allowing the precipitate to stand in the hot mother liquor (digestion) helps to perfect the crystalline structure and further reduce impurities. richmond.edulibretexts.org

pH Control: Maintaining an acidic medium (e.g., 0.05 N HCl) minimizes the coprecipitation of other barium salts, such as barium carbonate or phosphate (B84403), while keeping the solubility of barium sulfate negligibly low. uomustansiriyah.edu.iq

This gravimetric method remains a highly accurate and reliable technique for sulfate analysis and is a standard procedure in many analytical laboratories. carlroth.com

Development of Selective Detection Systems for Anions

Barium chloride dihydrate (BaCl₂·2H₂O) is a key inorganic reagent in the development of selective detection systems for various anions, primarily due to the formation of insoluble barium salts upon reaction with specific anions. toptionchem.comscharlab.comavantorsciences.com This property is extensively utilized in both qualitative and quantitative analytical methods. toptionchem.comnetascientific.comchemimpex.com

The principle behind its use in anion detection lies in precipitation reactions. When an aqueous solution of barium chloride dihydrate is introduced to a sample containing certain anions, a double displacement reaction occurs, leading to the formation of a precipitate if the resulting barium salt is insoluble in the solvent. quora.com This observable precipitate is a primary indicator of the presence of the target anion.

One of the most common applications of barium chloride dihydrate is in the detection and quantification of sulfate ions (SO₄²⁻). chemicalbook.commasiyelabs.co.zacarlroth.com The reaction between barium chloride and sulfate ions produces a dense white precipitate of barium sulfate (BaSO₄), which is highly insoluble in water and acidic solutions. quora.comtermodinamica.cl

Reaction: BaCl₂(aq) + SO₄²⁻(aq) → BaSO₄(s) + 2Cl⁻(aq)

This reaction forms the basis for gravimetric analysis, where the mass of the dried barium sulfate precipitate is used to determine the original concentration of sulfate ions in the sample. toptionchem.comcarlroth.com Turbidimetric methods also leverage this reaction, where the amount of light scattered by the suspended barium sulfate particles is measured to quantify the sulfate concentration. termodinamica.cl For instance, in some analytical systems, the light absorbance of the BaSO₄ suspension is measured at a wavelength of 450 nm after acidifying the medium to ensure the formation of uniformly sized crystals. termodinamica.cl

Barium chloride dihydrate is also employed in the detection of other anions, such as chromate (B82759) (CrO₄²⁻) and phosphate (PO₄³⁻). The reaction with chromate ions yields a yellow precipitate of barium chromate (BaCrO₄). quora.comchemicalbook.com

Reaction: BaCl₂(aq) + CrO₄²⁻(aq) → BaCrO₄(s) + 2Cl⁻(aq)

Similarly, it can be used to precipitate phosphate ions, a critical step in water treatment processes to remove excess phosphates. netascientific.comchemimpex.com The selectivity of these precipitation reactions can be controlled by adjusting the pH of the solution. For example, barium chromate is soluble in acidic solutions, which allows for the separation of chromate from sulfate, as barium sulfate remains insoluble in acidic conditions. quora.com

The following table summarizes the use of barium chloride dihydrate in the detection of various anions:

| Target Anion | Reagent | Precipitate Formed | Precipitate Color | Detection Method |

| Sulfate (SO₄²⁻) | Barium chloride dihydrate | Barium Sulfate (BaSO₄) | White | Gravimetric, Turbidimetric toptionchem.comtermodinamica.cl |

| Chromate (CrO₄²⁻) | Barium chloride dihydrate | Barium Chromate (BaCrO₄) | Yellow | Precipitation quora.com |

| Phosphate (PO₄³⁻) | Barium chloride dihydrate | Barium Phosphate (Ba₃(PO₄)₂) | White | Precipitation netascientific.comchemimpex.com |

Research in supramolecular chemistry continues to explore more sophisticated anion sensing systems. acs.orgrrjournals.com While many modern sensors utilize complex organic molecules as receptors, the fundamental principle of selective precipitation with reagents like barium chloride dihydrate remains a foundational and widely applied technique in analytical chemistry. rsc.orgunica.itresearchgate.net

Environmental Chemistry and Remediation Research Involving Barium 2+ ;chloride;dihydrate

Applications in Wastewater Treatment Technologies

Barium(2+);chloride;dihydrate, also known as barium chloride dihydrate, serves as a significant chemical reagent in various wastewater treatment technologies. Its application is primarily centered on the precipitation of specific contaminants, leveraging the low solubility of certain barium salts.

One of the primary applications of barium chloride dihydrate in wastewater treatment is the removal of sulfate (B86663) ions. When introduced into sulfate-containing effluent, barium chloride dihydrate dissociates into barium (Ba²⁺) and chloride (Cl⁻) ions. The barium ions then react with the dissolved sulfate ions (SO₄²⁻) to form barium sulfate (BaSO₄), a highly insoluble precipitate. umn.edunih.gov This process, known as chemical precipitation, effectively removes sulfate from the water. nih.gov The efficiency of sulfate removal can reach nearly 100% with an adequate dosage of barium chloride. nih.gov

The general chemical equation for this reaction is: BaCl₂ + SO₄²⁻ → BaSO₄(s) + 2Cl⁻

This method has been explored for treating industrial effluents with high concentrations of sulfate, such as those from the pigment industry. nih.gov Research has shown that barium chloride precipitation can be modeled and optimized using methods like Response Surface Methodology (RSM) and Artificial Neural Network (ANN) to achieve high removal efficiency. nih.gov

In addition to sulfate, barium chloride dihydrate is effective in removing certain heavy metals, particularly radium. This is achieved through a process of co-precipitation. Radium can isomorphously replace barium in the barium sulfate crystal lattice, forming a co-precipitate of Ba(Ra)SO₄. regulations.gov This mechanism is particularly relevant in the treatment of effluents from uranium mining and processing, where radium is a common contaminant. regulations.govicm.edu.pl The effectiveness of radium removal is high, with studies showing that a small amount of barium chloride can significantly reduce radium concentrations to meet discharge standards. regulations.gov

| Contaminant | Removal Mechanism | Byproduct |

| Sulfate (SO₄²⁻) | Precipitation | Barium sulfate (BaSO₄) |

| Radium (Ra) | Co-precipitation | Barium-radium sulfate (Ba(Ra)SO₄) |

While barium chloride dihydrate's primary role is precipitation, the resulting barium sulfate particles play a part in coagulation and sedimentation processes. Coagulation is the process of destabilizing suspended particles in water, allowing them to aggregate. safewater.orgyoutube.com The formation of fine barium sulfate precipitates can act as nuclei, encouraging the agglomeration of other suspended solids present in the wastewater.

Following coagulation, the newly formed, larger, and denser particles, or "floc," can be removed from the water through sedimentation, which is the settling of solids under gravity. safewater.orgyoutube.com In some applications, particularly in treating uranium industry effluents, other chemicals like lime milk are used to adjust the pH, leading to the formation of flocculent deposits of manganese and magnesium hydroxides. regulations.gov These flocs can aid in the sedimentation of the barium sulfate and barium-radium sulfate precipitates. regulations.gov The settling rates of the sludge can be a critical factor in the design of treatment facilities, and research has focused on improving sludge precipitation properties, for instance, through sludge recycling. regulations.gov

Ion exchange is a common method for water softening, which involves the removal of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). filterswater.comaosmithme.com This is typically achieved by passing hard water through a resin bed that exchanges these hardness ions for sodium (Na⁺) ions. filterswater.com

A significant application of barium chloride dihydrate is in the treatment of specialized industrial effluents, most notably radioactive wastewater from the uranium industry. regulations.gov This type of effluent is often acidic and contains natural radionuclides such as uranium, thorium, and radium. regulations.gov

The addition of barium chloride to this wastewater leads to the precipitation of barium sulfate, which effectively removes radium through co-precipitation, as previously described. regulations.gov The process is often combined with pH adjustment using lime milk, which helps in the precipitation of other radionuclides like uranium and thorium, as well as other metal cations. regulations.gov Research has demonstrated that this method is highly effective for radium removal and can be optimized to reduce reagent consumption, for example, by recycling the sludge. regulations.gov This process is considered a classical and extensively used method in the uranium industry for treating liquid waste. regulations.gov

| Industrial Effluent | Target Contaminants | Treatment Principle |

| Uranium Industry Wastewater | Radium, Uranium, Thorium | Co-precipitation with Barium Sulfate, pH adjustment |

| Pigment Industry Effluent | High concentrations of Sulfate | Precipitation of Barium Sulfate |

Environmental Fate and Transport Studies of this compound (excluding toxicology)

The environmental fate and transport of this compound are governed by the behavior of the barium ion in aquatic and terrestrial systems. Once dissolved in water, the compound dissociates into barium and chloride ions. echemi.com

In natural waters, the barium ion (Ba²⁺) is the species of primary interest. Barium is a highly reactive metal that exists in the +2 valence state under natural conditions. scbt.comcdc.gov Its fate is significantly influenced by the chemical composition of the water, particularly the presence of sulfate and carbonate ions. cdc.gov

The solubility of barium compounds plays a crucial role in its environmental mobility. Barium chloride itself is highly soluble in water. echemi.comnih.gov However, in the presence of sulfate or carbonate ions, which are common in natural water systems, barium can precipitate as barium sulfate (BaSO₄) or barium carbonate (BaCO₃), both of which have very low solubility. This precipitation significantly reduces the concentration of dissolved barium in the water column.

Several factors influence these aqueous transformations:

pH: The pH of the water can affect the solubility of barium carbonate.

Presence of other ions: The concentration of sulfate and carbonate ions is a primary determinant of barium's solubility and mobility. cdc.gov

Adsorption: Barium ions can adsorb to soil and sediment particulates, which can limit their transport in aquatic systems. cdc.gov

The solubility of barium chloride dihydrate in water is also temperature-dependent, with solubility generally increasing with temperature. echemi.com

| Parameter | Influence on Barium in Natural Waters |

| Sulfate (SO₄²⁻) concentration | High concentrations lead to the precipitation of insoluble barium sulfate, reducing dissolved barium levels. |

| Carbonate (CO₃²⁻) concentration | High concentrations can lead to the precipitation of barium carbonate, affecting barium mobility. |

| pH | Can influence the solubility of barium carbonate. |